[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
Overview
Description
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with an appropriate reagent, such as phosphorus oxychloride, to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxadiazoles, aldehydes, carboxylic acids, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for further development in antibacterial therapies .
Medicine
In medicine, derivatives of this compound have been investigated for their antitubercular activity. These compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation. It is also explored for its potential use in agricultural chemicals and pesticides .
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound’s structure allows it to bind effectively to bacterial proteins, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanol: Similar in structure but contains a sulfur atom instead of oxygen in the ring.
[5-(4-Chlorophenyl)-1,3,4-triazol-2-yl]methanol: Contains an additional nitrogen atom in the ring.
Uniqueness
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol is unique due to its specific combination of a chlorophenyl group and an oxadiazole ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further highlights its versatility compared to similar compounds .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZPGYRFLJFAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202336 | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54014-07-2 | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole-2-methanol, 5-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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